![molecular formula C16H24N2O.HCl B000466 Oxymetazoline hydrochloride CAS No. 2315-02-8](/img/structure/B466.png)
Oxymetazoline hydrochloride
説明
Oxymetazoline hydrochloride is a direct-acting sympathomimetic amine that stimulates the α-adrenergic receptors in the nasal mucosal blood vessels to produce local vasoconstriction and decongestion . It is used for temporary relief of nasal congestion caused by various conditions including the common cold, sinusitis, hay fever, and allergies . It is also used to treat acquired blepharoptosis, a condition wherein there is drooping or abnormal lowering of the upper eyelid .
Synthesis Analysis
An efficient synthesis of Oxymetazoline has been developed. The synthesis of [2 H 4]oxymetazoline from [2 H 4]ethylene diamine was achieved in one step with a 40% yield. The synthesis of [14 C]oxymetazoline from potassium [14 C]cyanide was achieved in two steps with an overall radiochemical yield of 67% .
Molecular Structure Analysis
Oxymetazoline hydrochloride has a molecular formula of C16H25ClN2O .
Chemical Reactions Analysis
The kinetics of the hydrolysis reaction of oxymetazoline hydrochloride in aqueous solution at three temperatures (343 K, 353 K, 363 K), over the pH-range 0.5-12.5 and ionic strength 0.5 has been investigated . The method is based on an oxidative coupling reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) in a basic medium (pH 11.2) in the presence of potassium periodate to produce a green colour, soluble in water, stable product and absorbs at 607 nm .
Physical And Chemical Properties Analysis
Oxymetazoline hydrochloride appears as a solid with a molecular weight of 296.84. It has a melting point of 181-183°C and a boiling point of 431.9°C .
科学的研究の応用
Treatment of Rosacea
Oxymetazoline hydrochloride has been found to be effective in the treatment of rosacea . A meta-analysis study showed that the success rate of oxymetazoline treatment for rosacea is significantly higher than that of a vehicle . However, the incidence of treatment-emergent adverse events (TEAEs) after treatment with oxymetazoline is also significantly higher .
Treatment of Acquired Blepharoptosis
Oxymetazoline hydrochloride ophthalmic solution, 0.1%, has been approved for the treatment of acquired blepharoptosis in adults . A pooled analysis from four randomized, double-masked, placebo-controlled clinical trials showed that the incidence of TEAEs was similar among participants using oxymetazoline 0.1% or vehicle .
Relief from Nasal Congestion
Oxymetazoline hydrochloride is clinically used to provide short-term relief from nasal congestion brought on by conditions including the common cold, sinusitis, and allergies . It reduces nasal tissue swelling, which can help with stuffiness relief and breathing improvements .
Risk of Cerebral Vasospasm/RCVS-Induced Ischemic Stroke
There is a case where the nasal spray of oxymetazoline hydrochloride was considered to be the driver of the cerebral vasospasm/RCVS-induced ischemic stroke .
Analytical Applications in Electrochemistry
Oxymetazoline hydrochloride has been used in the construction of plastic membrane electrodes, which have shown good thermal stability within the investigated temperature range .
Safety And Hazards
Oxymetazoline hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed and causes serious eye damage . It may cause respiratory irritation if inhaled, and skin irritation if it comes in contact with the skin . It is advised to avoid contact with skin, eyes, or clothing, and not to breathe dust .
特性
IUPAC Name |
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEDODBODQVSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177729 | |
Record name | Oxymetazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxymetazoline hydrochloride | |
CAS RN |
2315-02-8 | |
Record name | Oxymetazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxymetazoline hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxymetazoline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxymetazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxymetazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYMETAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89MJ0S5VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does oxymetazoline hydrochloride exert its effects on the body?
A: Oxymetazoline hydrochloride is an α-adrenergic agonist, primarily targeting the α1A-adrenoceptor. [] This interaction leads to vasoconstriction, which is the narrowing of blood vessels. [] This effect is particularly useful in reducing nasal congestion by shrinking swollen blood vessels in the nasal passages. [, ]
Q2: Can you elaborate on the applications of oxymetazoline hydrochloride beyond nasal decongestion?
A: While widely known for its use in nasal decongestants, oxymetazoline hydrochloride has shown promise in other areas. Research indicates its potential in treating persistent facial erythema associated with rosacea, again attributed to its vasoconstrictive properties. [, ] Additionally, case studies suggest potential benefits in temporarily relieving myasthenia gravis-related ptosis. [, ]
Q3: Does oxymetazoline hydrochloride impact the respiratory system beyond its decongestant action?
A: Studies using ex vivo human nasal epithelial cells have shown that oxymetazoline hydrochloride can impact ciliary beat frequency (CBF), a key mechanism for clearing mucus from the respiratory tract. Interestingly, this effect is concentration-dependent, with higher concentrations demonstrating an inhibitory effect on CBF. [, ]
Q4: What are the potential implications of oxymetazoline hydrochloride's impact on ciliary beat frequency?
A: While oxymetazoline hydrochloride effectively reduces nasal congestion, its inhibitory effect on CBF at higher concentrations raises considerations for its long-term use. [, ] Prolonged impairment of ciliary function could potentially increase the risk of respiratory infections due to reduced mucus clearance. [] This highlights the importance of using oxymetazoline hydrochloride responsibly and as directed, typically for short-term relief.
Q5: Are there alternative administration routes for oxymetazoline hydrochloride besides nasal sprays?
A: While nasal sprays are the most common, research suggests potential for topical application of oxymetazoline hydrochloride. [] Studies have explored its use in cream formulations for treating persistent facial erythema associated with rosacea. [, ] Additionally, case reports highlight the use of oxymetazoline hydrochloride eye drops for managing myasthenia gravis-related ptosis. [, ]
Q6: Are there any studies investigating the combined effect of oxymetazoline hydrochloride with other treatments?
A: Research has explored the combined use of oxymetazoline hydrochloride with other therapies for specific conditions. For instance, one study investigated the efficacy of combining oxymetazoline hydrochloride cream with 595-nm pulsed dye laser treatment for erythematotelangiectatic rosacea. [] Additionally, research has examined the safety and tolerability of using oxymetazoline hydrochloride cream as an adjunctive treatment with energy-based therapy for facial erythema in rosacea patients. []
Q7: How is oxymetazoline hydrochloride metabolized in the body?
A: Metabolic studies in rabbits have shown that a significant portion of oxymetazoline hydrochloride is excreted unchanged in urine, regardless of the administration route (ocular or nasal). [] The proportion of metabolites to unchanged oxymetazoline remains consistent across different administration routes, suggesting a conserved metabolic pathway. []
Q8: What analytical techniques are commonly used to quantify oxymetazoline hydrochloride in pharmaceutical formulations?
A: Several analytical methods have been developed and validated for quantifying oxymetazoline hydrochloride in pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a widely used technique, often employing reversed-phase chromatography with UV detection. [, , ] Other methods include spectrophotometry, exploiting the drug's UV absorbance properties, [, , , , , ] and spectrofluorimetry, which relies on the fluorescence of derivatives formed by reacting oxymetazoline hydrochloride with specific reagents. [, ]
Q9: Are there any reported cases of bacterial resistance to oxymetazoline hydrochloride?
A: While oxymetazoline hydrochloride itself might not directly target bacteria, studies have investigated the antimicrobial activity of commercially available oxymetazoline solutions. [] Findings suggest that these solutions exhibit activity against common middle ear pathogens, but this activity is likely attributed to the preservatives present in the formulations rather than the oxymetazoline itself. []
Q10: Are there any specific considerations for the formulation of oxymetazoline hydrochloride to ensure its stability and efficacy?
A: The stability of oxymetazoline hydrochloride in aqueous solutions has been extensively studied. [] Research highlights the influence of pH and temperature on its degradation kinetics, with a minimal degradation rate observed in the pH range of 2.0 to 5.0. [] Formulations often incorporate stabilizers and preservatives to ensure optimal drug stability and prevent microbial contamination. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。